molecular formula C16H19N3OS2 B2917025 N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-43-1

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Numéro de catalogue B2917025
Numéro CAS: 864917-43-1
Poids moléculaire: 333.47
Clé InChI: AKUCFRHGWRLVAZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as CP-673451, is a small molecule inhibitor of the ErbB2 receptor tyrosine kinase. ErbB2 is a member of the epidermal growth factor receptor (EGFR) family and is overexpressed in a variety of human cancers, including breast, ovarian, and gastric cancers. CP-673451 has shown promising results in preclinical studies as an anticancer agent and is currently being evaluated in clinical trials.

Mécanisme D'action

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide inhibits the activity of the ErbB2 receptor tyrosine kinase by binding to the ATP-binding site of the kinase domain. ErbB2 is a key regulator of cell growth and survival, and its overexpression is associated with tumor progression and resistance to chemotherapy. Inhibition of ErbB2 activity by N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide leads to decreased cell proliferation, increased apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been shown to inhibit the growth of a variety of cancer cell lines, including breast, ovarian, and gastric cancer cells. In addition, N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vivo. N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.

Avantages Et Limitations Des Expériences En Laboratoire

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting tumor growth. However, N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide also has limitations. It is a potent inhibitor of the ErbB2 receptor tyrosine kinase, but it may also inhibit other kinases at higher concentrations. In addition, N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has a short half-life in vivo, which may limit its efficacy as a therapeutic agent.

Orientations Futures

There are several future directions for research on N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. One area of interest is the development of more potent and selective inhibitors of the ErbB2 receptor tyrosine kinase. Another area of interest is the combination of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide with other anticancer agents to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosing and administration schedule for N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in clinical trials. Finally, there is a need for further studies to determine the safety and efficacy of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in combination with other anticancer agents in clinical trials.

Méthodes De Synthèse

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves the reaction of 3-(p-tolyl)-1,2,4-thiadiazol-5-amine with cyclopentyl bromide to form N-cyclopentyl-3-(p-tolyl)-1,2,4-thiadiazol-5-amine. This intermediate is then reacted with 2-bromoacetic acid to form N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide.

Applications De Recherche Scientifique

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide inhibits the growth of ErbB2-overexpressing cancer cells and induces apoptosis. In vivo studies have shown that N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide inhibits tumor growth and prolongs survival in mouse models of breast cancer, ovarian cancer, and gastric cancer. N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is currently being evaluated in clinical trials as a potential therapeutic agent for various types of cancer.

Propriétés

IUPAC Name

N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c1-11-6-8-12(9-7-11)15-18-16(22-19-15)21-10-14(20)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUCFRHGWRLVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.